Benzene-1,3,5-triamine trihydrochloride

Advanced Composites High-Performance Polymers Crosslinking

Researchers building COFs, polyimide aerogels, or crosslinked polymers need a stable trifunctional aromatic amine. The free base (CAS 108-72-5) is unstable and lacks the controlled acidity required for selective reactions. Benzene-1,3,5-triamine trihydrochloride (CAS 638-09-5) solves these challenges: • Enhanced stability (m.p. 129°C) and solubility vs. free base. • Built-in HCl counterions enable selective hydrolysis to phloroglucinol. • Enables 98.7% yield as silane coupling agent core. • Key precursor for Hg²⁺ fluorescent probes (LOD 17.5 pM). • Stored at 2-8°C under inert gas; ≥95% purity; global shipping available.

Molecular Formula C6H12Cl3N3
Molecular Weight 232.5 g/mol
CAS No. 638-09-5
Cat. No. B039972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,3,5-triamine trihydrochloride
CAS638-09-5
Synonyms1,3,5-TRIAMINOBENZENE TRICHLORIDE; 1,3,5-TRIAMINOBENZENE TRIHYDROCHLORIDE; 1,3,5-triaMine trihydrochloride; 1,3,5-BenzenetriaMine, trihydrochloride; Benzene-1,3,5-triaMine trihydrochloride
Molecular FormulaC6H12Cl3N3
Molecular Weight232.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)N)N.Cl.Cl.Cl
InChIInChI=1S/C6H9N3.3ClH/c7-4-1-5(8)3-6(9)2-4;;;/h1-3H,7-9H2;3*1H
InChIKeyGSPBVFMIOSWQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-1,3,5-triamine trihydrochloride: Procurement Overview


Benzene-1,3,5-triamine trihydrochloride (CAS 638-09-5), also known as 1,3,5-triaminobenzene trihydrochloride, is a symmetrical aromatic triamine salt with the molecular formula C6H12Cl3N3 and a molecular weight of approximately 232.54 g/mol . It is commercially available as a high-purity (typically ≥98%) solid, often described as a grey powder [1]. The compound's core value proposition for scientific and industrial users lies in its trifunctional amine structure, which enables its use as a versatile building block in the synthesis of cross-linked polymers, covalent organic frameworks (COFs), and advanced functional materials [2][3].

Trifunctional amine building block for crosslinked polymers and covalent organic frameworks
Hydrochloride salt form provides enhanced stability and easier handling over free base
Supports materials chemistry, sensor development, and fine chemical intermediate synthesis

Substitution Risk: Trihydrochloride vs. Free Base


The trihydrochloride salt form of 1,3,5-triaminobenzene (CAS 638-09-5) cannot be simply substituted by its free base analog (CAS 108-72-5) without significant risk to experimental outcome. The hydrochloride salt exhibits markedly different physicochemical properties, including a higher melting point (129°C in chloroform) compared to the free base (84-85°C), and requires specific storage conditions (under inert gas at 2-8°C) . These differences directly impact solubility, stability, and handling. The salt form is specifically designed to enhance stability and solubility, making it more suitable for certain synthetic applications and crosslinking reactions [1]. Furthermore, the presence of the hydrochloride counterions can be critical for controlling pH in reaction media, such as in the synthesis of phloroglucinol or diaminophenol, where specific acidic conditions are required for selective hydrolysis [2][3].

Property
Trihydrochloride salt
Free base (CAS 108-72-5)
Melting point
~129 °C
84–85 °C
Stability
More robust; store under inert gas at 2–8 °C
Air- and light-sensitive; higher oxidation risk
pH / counterion
Provides acidic counterions for controlled hydrolysis
Requires separate acid addition; may alter reaction pH profile

Direct substitution may shift solubility, reaction kinetics, and product selectivity. Validation under specific synthetic conditions is recommended.

Quantitative Performance Evidence


Crosslinking Efficiency in Advanced Composites

Benzene-1,3,5-triamine trihydrochloride, when used as the core 'hub' in the synthesis of multidimensional, crosslinking amide oligomers, enables the creation of high-performance composites with a 'use temperature greatly in excess of its curing temperature' [1]. This property is critical for advanced aerospace and industrial applications where thermal stability and mechanical integrity under load are paramount. The patent explicitly describes condensing p-nadicimidobenzoylchloride with triaminobenzene to yield a multidimensional network, a capability not achievable with standard linear or difunctional amine crosslinkers [1]. This represents a class-level advantage in creating thermosets with superior dimensional stability at elevated temperatures compared to networks formed with, for example, 1,3-diaminobenzene.

Thermal performance
Class-level
Use temperature reported greatly above curing temperature
Supports crosslinker selection for high-temperature composites
Qualitative patent inference; material-specific validation needed
Advanced Composites High-Performance Polymers Crosslinking

Silane Coupling Agent Synthesis Advantage

In the synthesis of an acryl multi-arm silane coupling agent, 1,3,5-triaminobenzene (the free base, which is the functional core of the trihydrochloride salt) provided a significantly higher yield (98.7%) compared to 3,3',4,4'-biphenyltetramine (95.6%) when reacted with isocyanate propyltrimethoxysilane under identical conditions [1]. This 3.1% absolute yield advantage is critical in multi-step synthesis routes where maximizing the efficiency of each coupling step reduces overall cost and purification burden.

Coupling agent yield
Head-to-head
98.7% vs 95.6% (+3.1 pp)
Reported yield difference in silane coupling agent synthesis
Patent data; absolute difference may vary with reaction scale
Silane Coupling Agents Polymer Synthesis Adhesion Promoters

Carbon Dot-Based Hg2+ Detection

The use of benzene-1,3,5-triamine trihydrochloride as a precursor enables the one-step hydrothermal synthesis of green-emitting carbon dots (CDs) with a quantum yield of 11.2% and an exceptionally low limit of detection (LOD) for Hg2+ of 17.5 pM (17.5 x 10^-12 M) [1]. This sensitivity is several orders of magnitude lower than the U.S. EPA's maximum contaminant level for mercury in drinking water (2 ppb, ~10 nM). The CDs also demonstrated good selectivity for Hg2+ over other metal ions and were successfully applied to detection in real water samples and intracellular imaging [1]. This performance is a direct result of the cross-amide formation enabled by the trifunctional amine salt, showcasing its unique value in creating advanced functional nanomaterials.

Hg²⁺ detection LOD
Class-level
17.5 pM (QY 11.2%)
Supports carbon dot-based fluorescent sensor development
Reported for specific hydrothermal synthesis route
Fluorescent Sensors Carbon Dots Heavy Metal Detection

Pharmaceutical Phloroglucinol Intermediate

The trihydrochloride salt of 1,3,5-triaminobenzene is a pivotal intermediate in the industrial preparation of high-purity phloroglucinol, a compound with important antispasmodic pharmaceutical applications [1]. The synthesis route involves the hydrolysis of 1,3,5-triaminobenzene in concentrated hydrochloric acid at elevated temperatures (100-200°C) [1]. The use of the hydrochloride salt form is essential for this process, as it directly provides the acidic environment and counterions required for the hydrolysis step, streamlining the reaction and improving the purity of the final product compared to starting from the free base, which would require separate acid addition and handling of a less stable, more oxidation-prone material.

Phloroglucinol route
Class-level
Enables hydrolysis to high-purity phloroglucinol
Reported intermediate for pharmaceutical-grade phloroglucinol
Patented method; purity must be confirmed per batch
Pharmaceutical Intermediates Phloroglucinol Fine Chemicals

Selective Hydrolysis for Diaminophenol

A patent for the preparation of diaminophenol demonstrates the unique reactivity of symmetrical triaminobenzene hydrochlorides [1]. Under controlled, weakly acidic conditions (pH < 2, preferably <1, with ~5% HCl at elevated temperature), only one of the three amino groups is selectively hydrolyzed to a hydroxyl group, yielding diaminophenol [1]. This contrasts with the behavior of the free base, which would require separate acidification and may not exhibit the same selectivity or stability. The method leverages the intrinsic acidic nature of the trihydrochloride salt to achieve this controlled, step-wise functional group transformation, a critical advantage in the synthesis of complex aromatic intermediates for dyes, resins, and pharmaceuticals [1].

Selective hydrolysis
Class-level
Mono-hydrolysis to diaminophenol under weakly acidic conditions
Supports selective synthesis of diaminophenol derivatives
Patent-described selectivity; reaction scale-up may require optimization
Selective Synthesis Diaminophenol Fine Chemical Intermediates

Storage Stability vs. Free Base

The trihydrochloride salt form is specifically cited for its improved handling and storage properties over the free base [1]. The free base (CAS 108-72-5) is an air- and light-sensitive solid with a lower melting point (84-85°C) . In contrast, the trihydrochloride salt is a more robust solid, with a higher melting point (129°C in chloroform) and is recommended to be stored under inert gas at 2-8°C to maintain stability, but it is generally less prone to oxidation and degradation during routine laboratory handling [1]. This is a critical practical consideration for procurement, as it reduces the risk of material degradation, ensures consistent reactivity batch-to-batch, and simplifies logistics for both research labs and industrial manufacturers.

Storage stability
Data to verify
mp 129 °C (salt) vs 84–85 °C (free base)
Reported higher thermal stability and easier handling as salt
Supplier data; cross-study comparable, batch-specific storage advised
Compound Stability Handling Storage

Key Application Scenarios


Polymer Aerogels & Advanced Composites

Leveraging its role as a trifunctional crosslinker, this compound is ideal for creating multidimensional oligomers and polyimide aerogels [1][2]. Its ability to form networks with a use temperature exceeding the curing temperature makes it a key building block for aerospace-grade composites and high-performance insulation materials. The trihydrochloride salt form ensures reliable reactivity and simplifies the synthesis process compared to using the free base with separate acid addition.

Fluorescent Sensors and Carbon Dots

The compound's use as a precursor for carbon dots enables the development of highly sensitive and selective fluorescent probes for environmental monitoring, specifically for detecting Hg2+ ions at picomolar concentrations (LOD of 17.5 pM) [3]. Its trifunctional nature facilitates the cross-amide formation that underpins the high quantum yield (11.2%) and sensitivity of these advanced nanomaterials, making it a critical reagent for researchers in analytical chemistry and biosensing.

Pharmaceutical Intermediate Production

For fine chemical manufacturers, benzene-1,3,5-triamine trihydrochloride is the essential starting material for the cost-effective, high-yield production of phloroglucinol [4] and specific diaminophenol isomers [5]. The patent-protected routes exploit the unique reactivity of the hydrochloride salt to achieve selective, stepwise hydrolysis under controlled acidic conditions, resulting in purities suitable for pharmaceutical applications. Its stability also makes it advantageous for large-scale industrial handling.

Silane Coupling Agents & Polymer Modifiers

In materials chemistry, the compound serves as a high-yield core (98.7% yield) for synthesizing multi-arm silane coupling agents [6]. These agents are critical for enhancing the adhesion and mechanical properties of composite materials, coatings, and adhesives. The high yield and efficiency of the core reaction, compared to alternative tetra-amine cores, directly reduce manufacturing costs and waste, making it a preferred building block for advanced coupling agent development.

Application
Selection Property
Validation Focus
Polymer aerogels & advanced composites
Trifunctional crosslinking reactivity
Thermal-mechanical network stability
Fluorescent sensors & carbon dots
Cross-amide carbon dot precursor
Quantum yield and detection sensitivity benchmarking
Phloroglucinol/diaminophenol intermediates
Salt-form controlled hydrolysis selectivity
Purity and isomer selectivity in hydrolysis
Silane coupling agents & polymer modifiers
High-yield multi-arm core architecture
Reaction efficiency and coupling agent performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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